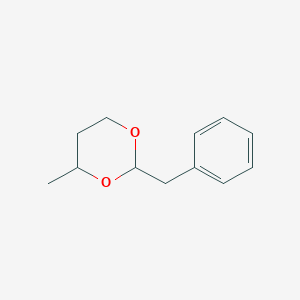
2-Benzyl-4-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4-methyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are cyclic acetals derived from the reaction of carbonyl compounds with 1,3-diols. The structure of this compound consists of a six-membered ring containing two oxygen atoms at positions 1 and 3, with a benzyl group attached to the second carbon and a methyl group attached to the fourth carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Benzyl-4-methyl-1,3-dioxane can be synthesized through the acetalization of benzaldehyde with 4-methyl-1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride. The reaction is typically carried out in refluxing toluene, with water being continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves, can enhance the yield and purity of the product. Catalysts like zirconium tetrachloride have been reported to be highly efficient for acetalization under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dioxane ring into diols.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Alkyl or aryl substituted dioxanes.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4-methyl-1,3-dioxane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyl-4-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A parent compound with similar structural features but without the benzyl and methyl substitutions.
2-Benzyl-1,3-dioxane: Similar to 2-Benzyl-4-methyl-1,3-dioxane but lacks the methyl group at the fourth position.
4-Methyl-1,3-dioxane: Similar to this compound but lacks the benzyl group at the second position.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
5468-07-5 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-benzyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-7-8-13-12(14-10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI-Schlüssel |
BKOLAFYRIGGULV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC(O1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


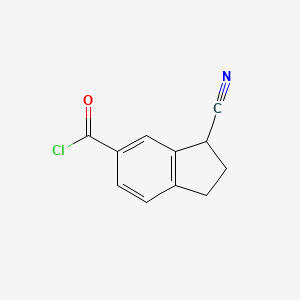

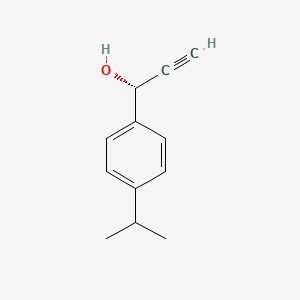
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

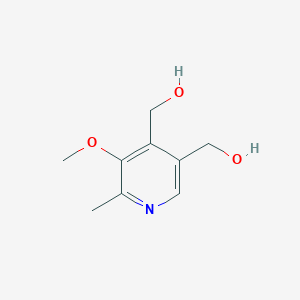

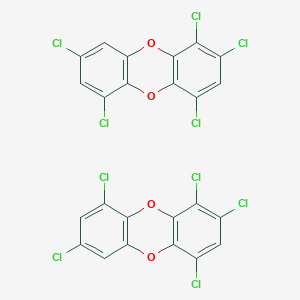
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
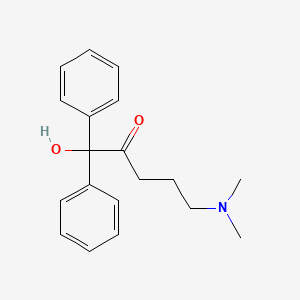

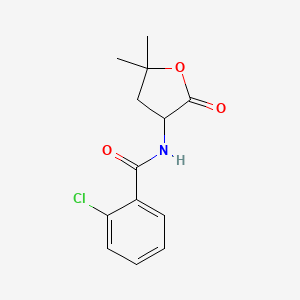
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
